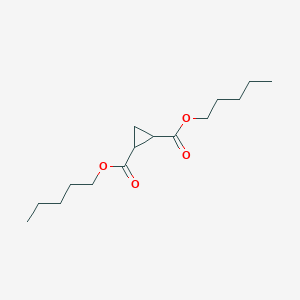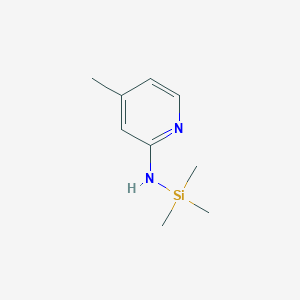
2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a trimethylsilyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- typically involves the reaction of 2-pyridinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Pyridinamine+Trimethylsilyl chloride→2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be employed in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in the development of new drugs.
Industry: In the industrial sector, 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Pyridinamine, 4-methyl-: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-Pyridinamine, N-(trimethylsilyl)-: Lacks the methyl group at the 4-position, affecting its chemical properties.
4-Pyridinamine, N-(trimethylsilyl)-: Lacks the amino group at the 2-position, leading to different reactivity.
Uniqueness: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various synthetic and research applications.
Properties
CAS No. |
173603-44-6 |
|---|---|
Molecular Formula |
C9H16N2Si |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
4-methyl-N-trimethylsilylpyridin-2-amine |
InChI |
InChI=1S/C9H16N2Si/c1-8-5-6-10-9(7-8)11-12(2,3)4/h5-7H,1-4H3,(H,10,11) |
InChI Key |
PFKLNZRNTHAPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


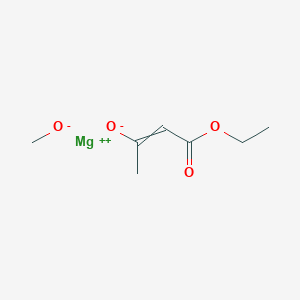
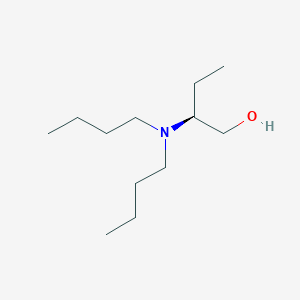
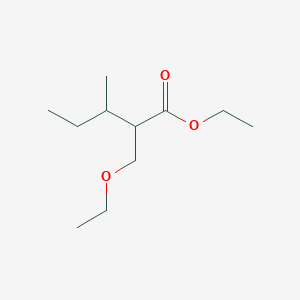
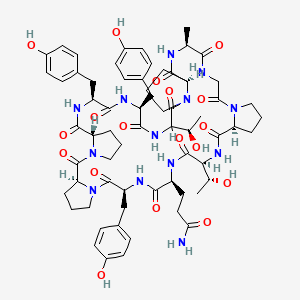
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
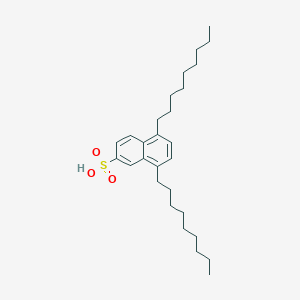
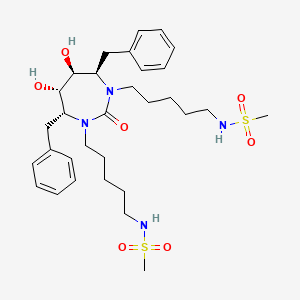


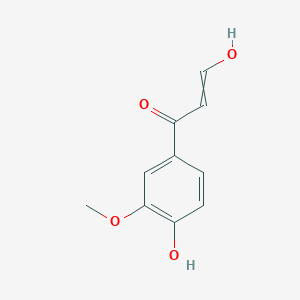

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
